20-Hydroxy methylprednisolone, (20S)-
Overview
Description
“20-Hydroxy methylprednisolone, (20S)-” is a derivative of methylprednisolone . Its molecular formula is C22H32O5 . It is also known as PREGNA-1,4-DIEN-3-ONE, 11,17,20,21-TETRAHYDROXY-6-METHYL-, (6.ALPHA.,11.BETA.,20S)- .
Synthesis Analysis
The synthesis of methylprednisolone, which “20-Hydroxy methylprednisolone, (20S)-” is derived from, involves several steps. The process starts with pregnenolone acetate as the initial material. The steps include epoxidation, mildew oxidation, place-11 reduction, place I and II dehydrogenation, and place VI methylation .Molecular Structure Analysis
The molecular structure of “20-Hydroxy methylprednisolone, (20S)-” is complex. It has a molecular formula of C22H32O5 . The ChemSpider ID for this compound is 52083739 .Scientific Research Applications
1. Analysis and Identification in Equine Medicine
Methylprednisolone, including its metabolites like 20-Hydroxy methylprednisolone, is widely used in equine medicine. The research by Eisenberg et al. (2014) focuses on synthesizing and characterizing an isomeric metabolite of methylprednisolone for use as an analytical standard in equine drug testing. This is crucial for regulating its use in racing and other equine performance events (Eisenberg et al., 2014).
2. Pharmacokinetics and Metabolism in Humans
In a study by Lawson et al. (1995), the concentrations of methylprednisolone-hemisuccinate and its metabolites, including 20-Hydroxy methylprednisolone, were measured in serum, urine, and bile from liver transplant recipients. This research helps understand the drug's behavior in the human body, especially in patients with altered liver function due to transplantation (Lawson et al., 1995).
3. Use in Drug Delivery Systems
Kimura et al. (1994) investigated the use of 20-Hydroxy methylprednisolone in novel drug delivery systems. Their research aimed at developing hydrophilic steroid derivatives for targeted delivery in the treatment of ulcerative colitis, highlighting the potential of this compound in specialized therapeutic applications (Kimura et al., 1994).
4. Determination in Doping Control
The determination of methylprednisolone metabolites, including 20-Hydroxy methylprednisolone, in human urine is crucial for doping control in sports. Pozo et al. (2012) applied mass spectrometric techniques to study methylprednisolone metabolism, identifying several metabolites and contributing to the development of more effective doping tests (Pozo et al., 2012).
Mechanism of Action
Target of Action
20-Hydroxy methylprednisolone, (20S)-, is a glucocorticoid, similar to cortisol . Its primary targets are cells involved in immune response and inflammation. It binds to specific intracellular receptors, influencing the function of white blood cells and cytokines .
Mode of Action
Upon binding to its receptors, 20-Hydroxy methylprednisolone, (20S)-, translocates into the nucleus, where it regulates gene expression . This regulation leads to a wide array of physiological effects, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis . It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Biochemical Pathways
The compound affects several biochemical pathways. It is synthesized from diosgenin through a combination of chemistry and biotechnology . It can be metabolized to prednisone, which is then further metabolized . The transformation of prednisolone to 20-Hydroxy methylprednisolone, (20S)-, is carried out by Streptomyces roseochromogenes TS79 .
Pharmacokinetics
The pharmacokinetics of 20-Hydroxy methylprednisolone, (20S)-, is complex. It is well absorbed and exhibits concentration-dependent non-linear pharmacokinetics . It is metabolized in the liver to various metabolites . Renal excretion of hydrophilic inactive metabolites, including 20-carboxymelthylprednisolone and 6[beta]-hydroxy-20[alpha]-hydroxymethylprednisolone, occurs .
Result of Action
The molecular and cellular effects of 20-Hydroxy methylprednisolone, (20S)-, are broad and include anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It is used to treat a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .
Action Environment
The action, efficacy, and stability of 20-Hydroxy methylprednisolone, (20S)-, can be influenced by various environmental factors. These include the presence of other medications, patient characteristics, and disease states . For example, the conversion of prednisolone to 20-Hydroxy methylprednisolone, (20S)-, by Streptomyces roseochromogenes TS79 is optimized under certain conditions .
Safety and Hazards
Properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18-,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXALFBTWPDTDIR-CJXIPBSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387-66-6 | |
Record name | 20-Hydroxy methylprednisolone, (20S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-HYDROXY METHYLPREDNISOLONE, (20S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0VHF4KL3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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